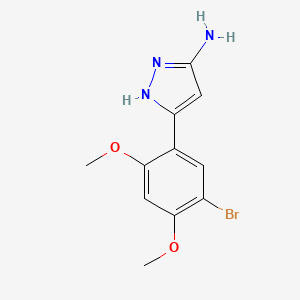
3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine is an organic compound that features a brominated aromatic ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one.
Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring.
Amination: Finally, the pyrazole derivative is aminated using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of suitable ligands and bases.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: De-brominated or reduced forms of the compound.
Coupling: Complex molecules formed by coupling with other aromatic or aliphatic compounds.
Scientific Research Applications
3-(5-Bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor for enzymes like acetylcholinesterase and carbonic anhydrase, which are involved in neurotransmission and pH regulation, respectively.
Pathway Modulation: By inhibiting these enzymes, the compound can modulate various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2,4-dimethoxyphenyl)-1-propanethiol
- 3-(5-Bromo-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acrylonitrile
- 3-(5-Bromo-2,4-dimethoxyphenyl)-2-methyl-1-propanethiol
Uniqueness
3-(5-Bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine is unique due to its pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-16-9-5-10(17-2)7(12)3-6(9)8-4-11(13)15-14-8/h3-5H,1-2H3,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYUPGPRHAFXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=NN2)N)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
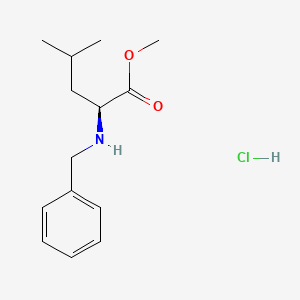
![N-[(4-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2634336.png)
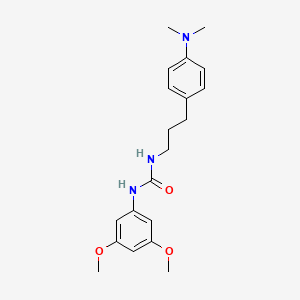
![methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans](/img/structure/B2634340.png)
![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2634344.png)
![N-cyclopropyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B2634346.png)
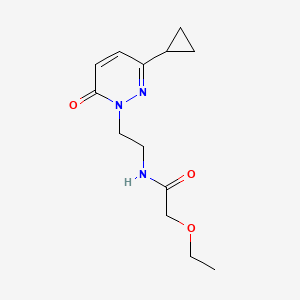
![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol](/img/structure/B2634348.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2634350.png)
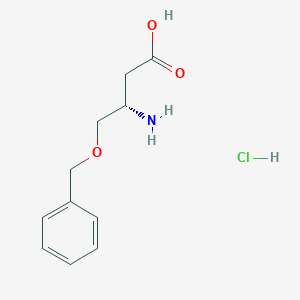
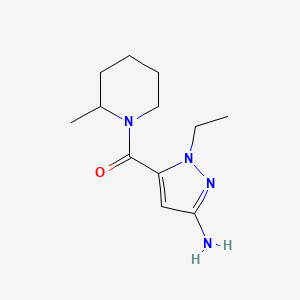
![7-(4-bromophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2634354.png)
![1-(4-chlorophenyl)-3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]urea](/img/structure/B2634355.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2634357.png)
